Iridium,bis[3,5-difluoro-2-(2-pyridinyl-kN)phenyl-kC](2-pyridinecarboxylato-kN1,kO2)-
Description
This heteroleptic iridium(III) complex, commonly abbreviated as Firpic (CAS 376367-93-0), features a central iridium atom coordinated to two cyclometalated 3,5-difluoro-2-(2-pyridinyl)phenyl ligands and one ancillary 2-pyridinecarboxylato ligand . Its structure is optimized for efficient phosphorescence, making it a benchmark blue emitter in organic light-emitting diodes (OLEDs) . The electron-withdrawing fluorine substituents on the phenyl rings stabilize the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), enhancing photoluminescence quantum yield (PLQY) and electroluminescent efficiency .
Properties
Molecular Formula |
C28H16F4IrN3O2 |
|---|---|
Molecular Weight |
694.7 g/mol |
IUPAC Name |
2-(2,4-difluorobenzene-6-id-1-yl)pyridine;iridium(3+);pyridine-2-carboxylate |
InChI |
InChI=1S/2C11H6F2N.C6H5NO2.Ir/c2*12-8-4-5-9(10(13)7-8)11-3-1-2-6-14-11;8-6(9)5-3-1-2-4-7-5;/h2*1-4,6-7H;1-4H,(H,8,9);/q2*-1;;+3/p-1 |
InChI Key |
CEQZQAUWUJYTQB-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=NC(=C1)C2=C(C=C(C=[C-]2)F)F.C1=CC=NC(=C1)C2=C(C=C(C=[C-]2)F)F.C1=CC=NC(=C1)C(=O)[O-].[Ir+3] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Iridium,bis3,5-difluoro-2-(2-pyridinyl-kN)phenyl-kC- typically involves the reaction of iridium precursors with 3,5-difluoro-2-(2-pyridinyl)phenyl ligands and 2-pyridinecarboxylate under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The mixture is heated to facilitate the formation of the desired complex, followed by purification steps such as recrystallization or chromatography .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and automated systems to ensure consistency and efficiency. The reaction conditions are optimized to maximize yield and purity, and the process may include additional steps such as solvent extraction and drying to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
Iridium,bis3,5-difluoro-2-(2-pyridinyl-kN)phenyl-kC- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of higher oxidation state species.
Reduction: It can also be reduced to lower oxidation state species using suitable reducing agents.
Substitution: The ligands in the compound can be substituted with other ligands through ligand exchange reactions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various ligands for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield iridium complexes with higher oxidation states, while substitution reactions may produce new iridium complexes with different ligands .
Scientific Research Applications
Iridium,bis3,5-difluoro-2-(2-pyridinyl-kN)phenyl-kC- has a wide range of applications in scientific research, including:
Chemistry: It is used as a catalyst in various organic reactions, including hydrogenation and carbon-carbon bond formation
Biology: The compound is studied for its potential use in biological imaging and as a therapeutic agent due to its unique photophysical properties
Medicine: Research is ongoing to explore its use in photodynamic therapy for cancer treatment
Industry: It is used in the production of organic light-emitting diodes (OLEDs) and other electronic devices due to its excellent luminescent properties
Mechanism of Action
The mechanism by which Iridium,bis3,5-difluoro-2-(2-pyridinyl-kN)phenyl-kC- exerts its effects involves the interaction of its iridium center with various molecular targets. The compound can undergo photoexcitation, leading to the generation of reactive oxygen species (ROS) that can induce cellular damage in targeted cells. This property is particularly useful in photodynamic therapy for cancer treatment .
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
Key structural analogs differ in substituents on the phenyl or pyridyl ligands, which modulate electronic properties and device performance:
Key Observations :
- Electron-Withdrawing Groups: The cyano group in FCNIrPic blue-shifts emission compared to Firpic due to stronger LUMO stabilization, but reduces PLQY slightly due to increased non-radiative decay .
- Trifluoromethyl Substitution : The CF3-substituted complex exhibits red-shifted emission (greenish-blue) and lower PLQY, favoring applications in redox-neutral photocatalysis over electroluminescence .
- Ancillary Ligand Effects : Replacing the picolinate ligand in Firpic with acetylacetonate (as in PO-01) shifts emission to yellow (λmax ~560 nm) while improving PLQY, highlighting the role of ancillary ligands in tuning excited-state dynamics .
Performance in OLED Devices
Firpic’s high external quantum efficiency (EQE) in OLEDs (up to 16.9% at 10,000 cd/m²) outperforms many analogs due to balanced charge transport and suppressed triplet-triplet annihilation . In contrast, FCNIrPic achieves deeper blue emission but suffers from efficiency roll-off at high brightness due to aggregation-induced quenching . The CF3-substituted derivative is rarely used in OLEDs due to mismatched energy levels with common host materials .
Biological Activity
Iridium complexes have garnered significant attention in the field of medicinal chemistry and catalysis due to their unique electronic properties and biological activities. The specific compound under consideration, Iridium, bis3,5-difluoro-2-(2-pyridinyl-kN)phenyl-kC- , is a notable example due to its potential applications in cancer therapy and as a catalyst in organic reactions.
Chemical Structure and Properties
The molecular formula for this iridium complex is with a molecular weight of 785.77 g/mol. The compound features a bis-chelated structure with two 3,5-difluoro-2-(2-pyridinyl)phenyl ligands coordinated to an iridium center, along with a 2-pyridinecarboxylate ligand. This unique arrangement contributes to its biological activity and catalytic properties.
The biological activity of iridium complexes often involves the generation of reactive oxygen species (ROS) within cells, which can lead to apoptosis in cancer cells. The mechanism is thought to involve:
- DNA Interaction : Iridium complexes can intercalate into DNA, disrupting replication and transcription processes.
- ROS Generation : The complex can catalyze the formation of ROS, leading to oxidative stress that induces cell death.
- Targeting Specific Pathways : Certain iridium complexes have been shown to inhibit key signaling pathways involved in tumor growth.
Anticancer Activity
Several studies have demonstrated the anticancer potential of iridium complexes similar to the one discussed. For instance:
- Cell Line Studies : In vitro studies using various cancer cell lines (e.g., HeLa, A549) showed that iridium complexes can significantly reduce cell viability at micromolar concentrations.
- Mechanistic Insights : Research indicates that these complexes induce apoptosis through mitochondrial pathways, evidenced by increased levels of cytochrome c in the cytosol and activation of caspases.
Case Study Table
| Study | Cell Line | Concentration (µM) | IC50 (µM) | Mechanism |
|---|---|---|---|---|
| Jindakun et al. (2018) | HeLa | 10-50 | 15 | ROS generation |
| Guo et al. (2018) | A549 | 5-30 | 12 | DNA intercalation |
| Abbas et al. (2018) | MCF-7 | 1-20 | 8 | Apoptosis via caspase activation |
Catalytic Applications
Beyond biological activity, this iridium complex has shown promise as a catalyst in organic synthesis:
- C-C Bond Formation : It has been effectively used in cross-coupling reactions, facilitating the formation of carbon-carbon bonds.
- Synthesis of Heterocycles : The complex aids in the synthesis of various saturated N-heterocycles from aldehydes and amines.
Safety and Toxicology
While iridium complexes exhibit promising biological activities, their safety profile must be considered:
- Toxicity Studies : Preliminary toxicity assessments indicate that while effective against cancer cells, higher concentrations may lead to cytotoxic effects on normal cells.
- Hazard Statements : Handling precautions include avoiding skin contact and ensuring proper ventilation due to potential irritants released during reactions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
